N-(4-benzoylphenyl)acetamide

Descripción general

Descripción

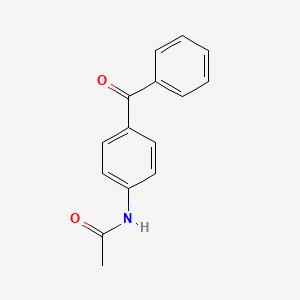

N-(4-benzoylphenyl)acetamide is an organic compound with the molecular formula C14H11NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide group. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Mecanismo De Acción

Target of Action

It is known that acetamide, a related compound, interacts with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the breakdown of amides for use as nitrogen sources .

Mode of Action

It is likely that it interacts with its target protein to modulate its function, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it may influence the metabolism of amides

Pharmacokinetics

It is known that the compound has a melting point of 169-170 °c and a predicted boiling point of 4240±280 °C . Its predicted density is 1.209±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is likely that its interaction with its target protein leads to changes in cellular processes, potentially influencing the metabolism of amides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(4-benzoylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzophenone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-benzoylphenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

N-(4-benzoylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparación Con Compuestos Similares

N-(4-benzoylphenyl)acetamide can be compared with other similar compounds, such as:

N-(4-benzoylphenyl)-2-chloroacetamide: This compound has a chloro group attached to the acetamide moiety, which may impart different chemical and biological properties.

Phenoxyacetamide derivatives: These compounds have a phenoxy group instead of a benzoyl group, leading to variations in their reactivity and applications.

Actividad Biológica

N-(4-benzoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a benzoyl group attached to an acetamide moiety, contributing to its unique chemical behavior. The molecular formula is , with a melting point of approximately 169-170 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound is thought to involve several biochemical pathways:

- Interaction with Enzymatic Targets : The compound may interact with specific proteins involved in cellular signaling and metabolism. For instance, it is hypothesized to affect aliphatic amidase expression in Pseudomonas aeruginosa, influencing microbial metabolism.

- Modulation of Gene Expression : Studies have shown that related compounds can alter the expression of genes associated with osteoclastogenesis, which may be relevant for bone health and disease prevention .

Case Studies and Research Findings

Research has provided various insights into the biological activities of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.

- Distribution : It may exhibit good distribution across biological membranes, which is critical for its therapeutic efficacy.

- Metabolism : Likely undergoes hepatic metabolism, with potential pathways including oxidation and conjugation reactions.

Propiedades

IUPAC Name |

N-(4-benzoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXUAPBTUTPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281396 | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-61-1 | |

| Record name | NSC21512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.